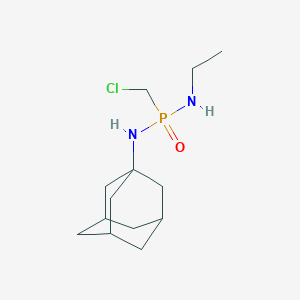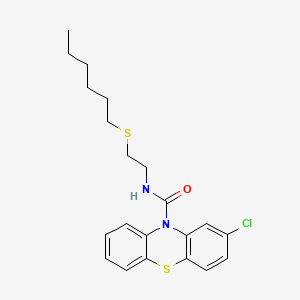
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group, a hexylthioethyl side chain, and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide typically involves multiple steps, starting from the phenothiazine core. The process includes:
Chlorination: Introduction of the chloro group to the phenothiazine core.
Thioether Formation: Attachment of the hexylthioethyl side chain through a nucleophilic substitution reaction.
Carboxamide Formation: Introduction of the carboxamide group via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, potentially modulating their activity. The chloro and thioether groups may enhance its binding affinity and specificity, while the carboxamide group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar structural features.
Thioridazine: Contains a similar phenothiazine core but different substituents.
Fluphenazine: Another phenothiazine with a different substitution pattern.
Uniqueness
2-Chloro-N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
53056-71-6 |
|---|---|
Formule moléculaire |
C21H25ClN2OS2 |
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
2-chloro-N-(2-hexylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H25ClN2OS2/c1-2-3-4-7-13-26-14-12-23-21(25)24-17-8-5-6-9-19(17)27-20-11-10-16(22)15-18(20)24/h5-6,8-11,15H,2-4,7,12-14H2,1H3,(H,23,25) |
Clé InChI |
CBNMMEXDPIIHTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



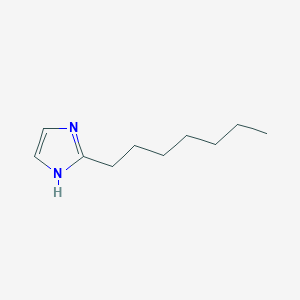
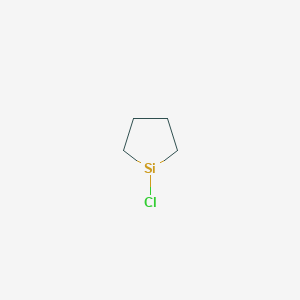
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
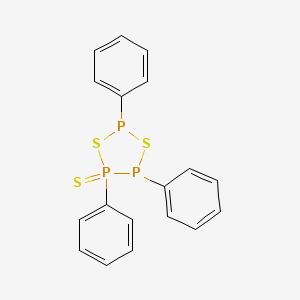

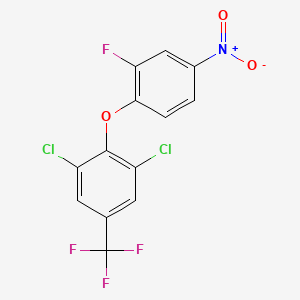
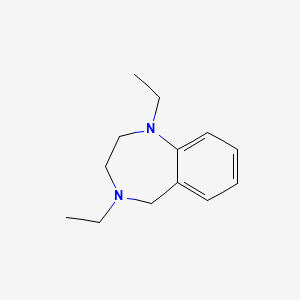
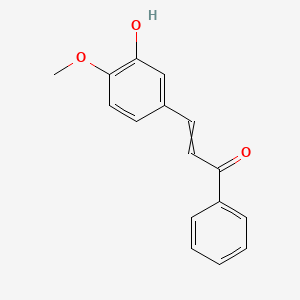

![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
